Boc-Dl-Met-Oh

Overview

Description

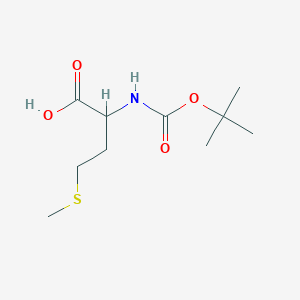

Boc-Dl-Met-Oh, also known as N-tert-Butoxycarbonyl-DL-methionine, is an amino acid derivative with the molecular formula C10H19NO4S and a molar mass of 249.33 g/mol . It is commonly used as an intermediate in peptide synthesis and organic synthesis. The compound appears as a white crystalline powder and is soluble in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), but insoluble in water .

Preparation Methods

The preparation of Boc-Dl-Met-Oh generally involves the following steps :

Condensation Reaction: Benzoyl chloride is condensed with dimethylformamide to generate N-benzyl dimethylformamide.

Nitrosylation Reaction: N-benzyl dimethylformamide is converted into N-benzyl-N-dimethylcarbamic acid methyl ester through a nitrosylation reaction.

Reaction with Ethanethiol: The resulting compound reacts with ethanethiol to produce this compound.

Chemical Reactions Analysis

Boc-Dl-Met-Oh undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Substitution reactions often involve nucleophiles such as lithium reagents (RLi) or Grignard reagents (RMgX).

Common reagents and conditions used in these reactions include bases like lithium diisopropylamide (LDA) and electrophiles such as acyl chlorides (RCOCl) . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Boc-Dl-Met-Oh is primarily employed as a protecting group for amino groups during peptide synthesis. The protection of these functional groups is crucial for controlling the selectivity and yield of reactions, enabling the synthesis of peptides with desired structures and functionalities. Its ability to protect both D- and L-isomers of methionine enhances its versatility in synthetic applications .

Case Study: Synthesis of Complex Peptides

In a study focused on synthesizing complex peptides, this compound was used to protect the methionine residue. This approach allowed for the successful coupling of multiple amino acids, leading to higher yields compared to traditional methods. The use of Boc protection facilitated the selective deprotection at later stages, which is essential for obtaining the final peptide product .

Drug Research and Development

Synthesis of Pharmaceutical Intermediates

this compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its application in drug discovery processes has been highlighted in several studies where it contributed to the development of new therapeutic agents. For example, researchers have utilized this compound in the synthesis of non-canonical amino acids that serve as building blocks for new drugs .

Case Study: Development of Novel Therapeutics

A notable case involved the synthesis of azidohomoalanine (AHA), a methionine surrogate used in various biochemical applications. This compound was integral to this process, allowing for the selective introduction of azide groups that facilitate further functionalization. This method demonstrated the compound's utility in developing novel therapeutics with enhanced biological activities .

Biochemical Research

Studying Protein Structure and Function

In biochemical research, this compound is utilized to investigate protein structures and functions. By incorporating this compound into peptides, researchers can explore how modifications affect protein interactions and stability. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study: Protein Folding Dynamics

Research examining protein folding dynamics has employed this compound to create modified peptides that mimic natural substrates. These studies provided insights into how specific amino acid modifications influence folding pathways and stability, contributing to our understanding of protein misfolding diseases .

Industrial Applications

Production of Industrial Chemicals

Beyond its applications in academic research, this compound is also used in industrial settings for producing various chemicals and materials. Its role as a protecting group in large-scale peptide synthesis makes it valuable for manufacturing processes that require high purity and specificity.

Mechanism of Action

The mechanism of action of Boc-Dl-Met-Oh involves the protection of amino groups in amino acids and peptides. The tert-butoxycarbonyl (BOC) group is introduced to the amino group, preventing unwanted side reactions during peptide synthesis . The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group .

Comparison with Similar Compounds

Boc-Dl-Met-Oh can be compared with other similar compounds, such as :

N-tert-Butoxycarbonyl-L-methionine: Similar in structure but specific to the L-isomer of methionine.

N-tert-Butoxycarbonyl-D-methionine: Specific to the D-isomer of methionine.

N-tert-Butoxycarbonyl-L-alanine: Another BOC-protected amino acid, but with alanine instead of methionine.

The uniqueness of this compound lies in its ability to protect both D- and L-isomers of methionine, making it versatile for various synthetic applications.

Biological Activity

Boc-Dl-Met-Oh, or N-Boc-DL-methionine, is a derivative of the amino acid methionine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields. This article explores its biological activity, synthesis, interactions, and therapeutic implications, supported by data tables and research findings.

Overview of this compound

This compound is primarily used in peptide synthesis and as a model compound for studying protein interactions. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to the methionine residue, which plays a significant role in its reactivity and stability during chemical reactions.

Synthesis of this compound

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . Key steps include:

- Resin Preparation : The process starts with a resin-bound amino acid.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA).

- Coupling : The next amino acid is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) and added to the peptide chain.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

This method allows for the efficient assembly of peptides while maintaining the integrity of sensitive functional groups.

Biological Activity

This compound exhibits several biological activities attributed to its methionine component, which is crucial for numerous cellular processes:

- Methylation Reactions : Methionine serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor in biological methylation processes, influencing gene expression and protein function.

- Neurotransmitter Interaction : Peptides containing methionine have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neuropeptide signaling pathways.

Research Findings

Research indicates that this compound can influence various biological systems through its role in peptide interactions and enzyme activity modulation. Here are some notable findings:

- Protein-Protein Interactions : Studies have demonstrated that this compound can stabilize certain protein conformations, enhancing binding affinities with target proteins.

- Enzyme Substrate Relationships : The compound has been utilized to investigate how methionine residues affect enzyme kinetics and substrate specificity.

- Therapeutic Potential : Given its role in methylation and neurotransmission, this compound is being explored for potential applications in neurology and psychiatry.

Table 1: Comparison of Biological Activities of Methionine Derivatives

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Methylation, neurotransmitter modulation | Peptide synthesis, drug design |

| DL-Methionine | Protein synthesis | Nutritional supplements |

| S-Adenosylmethionine | Methyl donor in biochemical reactions | Gene regulation |

Table 2: Synthesis Conditions for this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) | Remove Boc protecting group |

| Coupling | Dicyclohexylcarbodiimide (DCC) | Activate amino acids for coupling |

| Reaction Monitoring | HPLC | Assess purity and yield |

Case Studies

- Neuroactive Peptide Development : A study investigated the use of this compound in synthesizing neuroactive peptides that showed promise in modulating pain pathways in animal models. The findings suggested enhanced analgesic properties compared to standard treatments.

- Cancer Research Applications : Researchers have explored the potential of this compound derivatives in developing peptide-based therapeutics targeting cancer cell metabolism. Preliminary results indicated that these compounds could selectively inhibit cancer cell growth while sparing normal cells.

Q & A

Basic Research Questions

Synthesis Protocols and Purification Optimization Q: What are the methodological considerations for synthesizing Boc-Dl-Met-Oh with high purity, and how can side reactions be minimized? A:

- Use solution-phase peptide synthesis with tert-butoxycarbonyl (Boc) protection for the amino group. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity by HPLC (C18 column, 220 nm detection) and confirm via melting point consistency (±2°C deviation from literature) .

- Minimize racemization by maintaining reaction temperatures below 25°C and using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) .

Characterization Techniques for Structural Confirmation Q: Which spectroscopic methods are critical for confirming the structural integrity of this compound, and what parameters should be prioritized? A:

- ¹H/¹³C NMR : Verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and methionine sidechain signals (δ 2.1–2.5 ppm for SCH₃). Compare with reference spectra for D/L enantiomer ratios .

- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Exact mass should align with theoretical [M+H]⁺ (e.g., C₁₀H₁₉NO₄S: 274.11 g/mol ± 0.01 Da) .

Solubility and Stability in Experimental Buffers Q: How can researchers systematically evaluate the solubility and pH stability of this compound for peptide coupling reactions? A:

- Solubility Screen : Test in DMF, DMSO, THF, and aqueous buffers (pH 2–12) at 0.1–1.0 mM concentrations. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Assay : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC retention time shifts (>5% indicates instability) .

Baseline Controls for Peptide Coupling Efficiency Q: What experimental controls are essential to validate the efficiency of this compound in solid-phase peptide synthesis (SPPS)? A:

- Include negative controls (omitting coupling agents) to assess non-specific binding.

- Use Fmoc-deprotection kinetics (20% piperidine/DMF, UV monitoring at 301 nm) to ensure complete Boc group retention during SPPS .

- Quantify coupling yield via Kaiser test (ninhydrin) or LC-MS of cleaved intermediates .

Handling Air-Sensitive Reagents in Methionine Protection Q: What procedural safeguards are recommended to prevent oxidation of the methionine thioether group during this compound synthesis? A:

- Conduct reactions under inert atmosphere (glovebox/Schlenk line). Add antioxidants (0.1% w/v ascorbic acid) to solvents.

- Store products in amber vials at –20°C under argon. Confirm oxidation resistance via HPLC-UV (monitor sulfoxide formation at 215 nm) .

Advanced Research Questions

Resolving Discrepancies in Reported NMR Chemical Shifts Q: How can researchers reconcile conflicting NMR data for this compound across studies, particularly in non-polar solvents? A:

- Perform variable-temperature NMR (25–60°C) to assess conformational dynamics.

- Cross-validate with COSY/HSQC to assign overlapping proton signals (e.g., SCH₃ vs. tert-butyl).

- Compare solvent effects (CDCl₃ vs. DMSO-d₆) using a standardized internal reference (TMS) .

Meta-Analysis of Synthetic Yield Variability Q: What statistical approaches are suitable for meta-analyzing this compound synthesis yields reported in heterogeneous conditions? A:

- Apply random-effects models to account for variability in catalysts (e.g., HATU vs. EDCI), solvents, and temperatures.

- Use subgroup analysis to isolate factors (e.g., Boc vs. Fmoc protection) and assess publication bias via funnel plots .

- Standardize yield data as "% theoretical maximum" to enable cross-study comparisons .

Kinetic Modeling of Racemization Pathways Q: How can kinetic isotope effect (KIE) studies elucidate racemization mechanisms during this compound activation? A:

- Synthesize deuterated analogs (e.g., [²H]-methionine) and monitor enantiomerization via chiral HPLC .

- Fit data to Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-computed transition states .

Cross-Platform Validation of Mass Spectrometry Data Q: What strategies ensure consistency in mass spectrometry results when analyzing this compound across different instruments (e.g., MALDI-TOF vs. ESI-QTOF)? A:

- Calibrate instruments with reference standards (e.g., Ultramark 1621) before analysis.

- Normalize data using internal lockspray (e.g., leucine enkephalin for ESI-MS) and validate with MS/MS fragmentation patterns .

Ethical and Reproducibility Frameworks for Meta-Studies Q: How can researchers apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design reproducible meta-analyses on this compound applications? A:

- Define inclusion/exclusion criteria upfront (e.g., peer-reviewed studies post-2000 with ≥90% purity).

- Use PRISMA flow diagrams to document literature screening and address ethical gaps (e.g., unpublished negative data) .

- Partner with methodologists to ensure statistical rigor and transparency in data extraction .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSLIHRIYOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275989, DTXSID10947770 | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-15-5, 93000-03-4 | |

| Record name | tert-Butoxycarbonyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOC-DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butoxycarbonyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.